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Compound Name: Venoterpine

Cat. No.: B8261439

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The biological activities and pharmacological profile of Venoterpine are currently
underexplored, with available data primarily derived from in silico computational studies. The
information presented herein is based on these predictive models and awaits experimental
validation.

Introduction

Venoterpine (also known as Alkaloid RW47) is a naturally occurring pyridine alkaloid found in
plants such as Gentiana lutea.[1] Despite its presence in traditional medicinal flora, its specific
biological activities have not been extensively investigated through wet lab experimentation.
However, recent computational analyses have shed light on its potential as a bioactive
molecule, predicting favorable pharmacokinetic properties and identifying likely biological
targets. This guide summarizes the current in silico findings for Venoterpine, providing a
foundation for future experimental research and drug discovery efforts.

Predicted Physicochemical and Pharmacokinetic
Properties

Computational modeling provides valuable insights into the drug-like characteristics of a
compound. The following tables summarize the predicted physicochemical and
pharmacokinetic properties of Venoterpine based on SwissADME analysis.[2][3][4]
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Table 1: Predicted Physicochemical Properties of Venoterpine

Property Predicted Value Implication
Molecular Formula CoH11NO
i Favorable for oral
Molecular Weight 149.19 g/mol ) o
bioavailability.[4]
LogP (Lipophilicity) 1.18 Balanced lipophilicity.
Water Solubility Good

Topological Polar Surface Area
(TPSA)

33.12 A2

Good potential for membrane

permeability.[4]

Table 2: Predicted Pharmacokinetic Properties of Venoterpine (SwissADME)[2][3][4]
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Property Prediction Implication

Gastrointestinal (Gl) High Likely to be well-absorbed from
[

Absorption J the gut.

Blood-Brain Barrier (BBB) v Potential for activity within the
es

Permeant central nervous system.

) Less susceptible to efflux
P-glycoprotein (P-gp)

No pumps, potentially increasing
Substrate ) o
bioavailability.
o Low potential for drug-drug
CYP1A2 inhibitor No ) . o
interactions via this enzyme.
S Low potential for drug-drug
CYP2C19 inhibitor No ) ) o
interactions via this enzyme.
S Low potential for drug-drug
CYP2C9 inhibitor No ) ) o
interactions via this enzyme.
o Low potential for drug-drug
CYP2D6 inhibitor No ) ] o
interactions via this enzyme.
o Low potential for drug-drug
CYP3A4 inhibitor No

interactions via this enzyme.

Predicted Biological Targets

In silico target prediction algorithms suggest that Venoterpine may interact with a variety of
protein classes. These predictions are based on the structural similarity of Venoterpine to
known ligands of these targets. The predicted target classes for Venoterpine are illustrated in
the diagram below.
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Caption: Predicted protein target classes for Venoterpine based on in silico analysis[2][3].
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Experimental Protocols

As there are no published experimental studies detailing the biological activities of
Venoterpine, specific experimental protocols cannot be provided at this time. Future research
to validate the in silico predictions would likely involve a variety of assays, including but not
limited to:

e Enzyme Inhibition Assays: To confirm the predicted interactions with oxidoreductases,
kinases, and cytochrome P450 enzymes.

» Receptor Binding Assays: To validate interactions with predicted membrane receptors.

» Cell-Based Assays: To assess the functional effects of Venoterpine on cellular processes,
such as proliferation, apoptosis, and inflammation, in relevant cell lines.

 In Vivo Studies: To evaluate the pharmacokinetic profile and therapeutic efficacy of
Venoterpine in animal models.

Conclusion and Future Directions

The computational data available for Venoterpine suggest that it is a promising candidate for
further pharmacological investigation. Its predicted drug-like properties and potential to interact
with a diverse range of biological targets warrant experimental validation. Future research
should focus on synthesizing or isolating sufficient quantities of Venoterpine to perform
rigorous in vitro and in vivo studies. Elucidating the true biological activities and mechanisms of
action of Venoterpine could pave the way for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Venoterpine: A Computational Exploration of its
Bioactive Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8261439#known-biological-activities-of-venoterpine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://phytonutrients.pk/index.php/pn/article/download/49/30
https://www.researchgate.net/publication/394325258_Computational_Characterization_of_Alkaloid_RW47_Venoterpine_DFT_Drug-Likeness_and_Target_Prediction_Insights_for_Therapeutic_Potential
https://www.benchchem.com/product/b8261439#known-biological-activities-of-venoterpine
https://www.benchchem.com/product/b8261439#known-biological-activities-of-venoterpine
https://www.benchchem.com/product/b8261439#known-biological-activities-of-venoterpine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8261439?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8261439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

